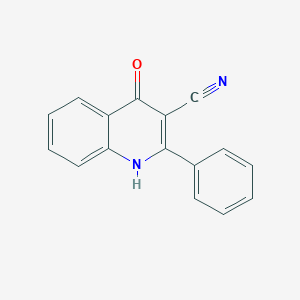

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile

Description

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative characterized by a phenyl group at position 2, a cyano group at position 3, and a ketone moiety at position 2. This scaffold is notable for its versatility in pharmaceutical chemistry, particularly as a precursor for kinase inhibitors and antimicrobial agents. The compound’s synthesis often involves cyclization strategies, such as the Gould-Jacobs reaction or intramolecular cyclization using reagents like DMF-DMA (dimethylformamide dimethylacetal) . Its structural features enable diverse functionalization, making it a critical intermediate in drug discovery pipelines, including the synthesis of bosutinib analogs .

Properties

CAS No. |

141259-11-2 |

|---|---|

Molecular Formula |

C16H10N2O |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-oxo-2-phenyl-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C16H10N2O/c17-10-13-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(14)16(13)19/h1-9H,(H,18,19) |

InChI Key |

AUURMJWGTGRBMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C#N |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization with Ethyl Ethoxymethylenecyanoacetate

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-quinolone derivatives. In the context of 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile, this method involves condensation of substituted anilines with ethyl ethoxymethylenecyanoacetate, followed by thermal cyclization. For instance, demonstrates the synthesis of 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile by reacting 3-fluoro-4-methoxyaniline with ethyl ethoxymethylenecyanoacetate in toluene at 100–110°C for 4.5 hours. Cyclization in diphenyl ether at reflux yields the 4-quinolone core .

A critical challenge lies in introducing the 2-phenyl substituent. While the Gould-Jacobs reaction directs substituents to positions 5–8 of the quinolone, the 2-position requires alternative strategies. One approach involves post-cyclization functionalization, such as palladium-catalyzed C–H arylation. For example, reports N-alkylation of 4-oxo-1,4-dihydroquinoline-3-carboxamides using sodium hydride and alkyl halides in DMF, suggesting adaptability for introducing aryl groups at position 2 .

Phosphorus Oxychloride-Mediated Cyanation

Phosphorus oxychloride (POCl₃) serves dual roles as a chlorinating agent and catalyst for converting carboxylic acid derivatives to nitriles. Patent details the conversion of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate to the corresponding carbonitrile using POCl₃ at 105°C (45 minutes, 68% yield) . This method is highly effective for introducing the cyano group at position 3 but requires prior synthesis of the ester precursor.

Key reaction parameters include:

-

Solvent selection : Toluene or dichlorobenzene for high-temperature stability.

-

Stoichiometry : Excess POCl₃ (3–5 equivalents) to ensure complete conversion.

-

Workup : Neutralization with saturated sodium carbonate and extraction with methylene chloride/methanol mixtures .

Ruthenium-Catalyzed Dehydrogenative Cyclization

Recent advances in transition-metal catalysis enable solvent-free synthesis of 4-quinolones. reports a RuCl₂(PPh₃)₃-catalyzed reaction between 2′-aminoacetophenone and benzyl alcohol under argon, yielding 2-phenylquinolin-4(1H)-one at 140°C (24 hours, 55% yield) . Adapting this method for 3-cyano derivatives necessitates using cyano-functionalized starting materials, such as 2′-amino-3-cyanoacetophenone.

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 2 mol% RuCl₂(PPh₃)₃ |

| Base | 1.0 mmol KOH |

| Temperature | 140°C |

| Solvent | Solvent-free |

This method offers advantages in atom economy and avoids hazardous solvents, though substrate scope for cyano-containing precursors remains underexplored .

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile Synthesis

| Method | Yield (%) | Temperature (°C) | Key Challenges |

|---|---|---|---|

| Gould-Jacobs Cyclization | 50–65 | 100–110 | Regioselective 2-phenylation |

| POCl₃-Mediated Cyanation | 60–78 | 105–120 | Ester precursor synthesis |

| Ru-Catalyzed Cyclization | 40–55 | 140 | Limited cyano-substituted substrates |

The Gould-Jacobs method provides reliable access to the 4-quinolone core but struggles with 2-substitution. POCl₃-mediated cyanation excels in nitrile formation but depends on pre-functionalized esters. Ru-catalyzed cyclization, while environmentally favorable, requires further development for cyano integration .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and 4-aminquinoline .

Scientific Research Applications

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of proinflammatory cytokines by blocking the activation of the NF-κB pathway . Additionally, it acts as an Axl kinase inhibitor, which is a potential target for anticancer drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at positions 1, 2, 3, 4, 6, and 7 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile with structurally related compounds:

Thermal and Chemical Stability

- The parent compound’s thermal cyclization at 250°C (Dowtherm A) often leads to side reactions, reducing yields . In contrast, derivatives with electron-donating groups (e.g., 7-methoxy) exhibit improved stability under milder conditions .

- Cyano groups at position 3 enhance resistance to hydrolysis compared to carboxamide analogs, as seen in pharmacomodulation studies .

Research Findings and Industrial Relevance

- Scale-Up Feasibility : The bosutinib intermediate’s synthesis on a hectogram scale (98.6% purity) highlights industrial applicability despite moderate yields .

- Emerging Derivatives: Hexahydroquinoline-carbonitriles (e.g., 2-amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-hexahydroquinoline-3-carbonitrile) expand the scaffold’s utility in multi-target drug design .

Biological Activity

4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

The molecular formula for 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile is , with a molecular weight of 225.23 g/mol. Its structure features a quinoline core with a carbonitrile group and a phenyl substituent, which contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and protect against oxidative stress. The compound demonstrated a strong correlation between its total phenolic content and antioxidant activity, suggesting that the phenolic components play a crucial role in its mechanism of action.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/ml) | Reference |

|---|---|---|

| 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile | 246 | |

| Ascorbic Acid (AA) | 22.58 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory mediators. It was found to reduce the production of cytokines in activated microglial cells, implying its potential use in neuroinflammatory conditions. The mechanism involves modulation of the MAPK/NF-kB signaling pathways.

Table 2: Anti-inflammatory Effects

| Treatment | Cytokine Reduction (%) | Reference |

|---|---|---|

| 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile | 50% IL-6 Inhibition | |

| Control (No Treatment) | - | - |

Cytotoxicity

The cytotoxic effects of 4-Oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile have been evaluated against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, with IC50 values suggesting significant potential for development as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents to evaluate synergistic effects on cancer cell viability. The results showed enhanced efficacy when combined with standard treatments, indicating a promising avenue for future research in combination therapies.

Q & A

Q. What are the common synthetic routes for 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multicomponent reactions (MCRs) or cyclocondensation of precursors like aryl aldehydes, enaminonitriles, or ketones. For example, similar quinoline derivatives are synthesized via Pfitzinger or Friedländer reactions, optimized by adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid) to enhance yield and regioselectivity . Reaction progress is monitored via TLC or HPLC, and intermediates are characterized by FT-IR and -NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, C=O at ~1680 cm).

- NMR : -NMR resolves aromatic proton environments (δ 6.5–8.5 ppm) and dihydroquinoline protons (δ 2.5–4.0 ppm). -NMR confirms carbonitrile (C≡N, ~115 ppm) and carbonyl (C=O, ~175 ppm) groups.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELXL refines crystal structures, addressing disorder or twinning via iterative least-squares methods .

Q. What biological assays are typically used to evaluate quinoline-3-carbonitrile derivatives?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on HeLa or MCF-7 cell lines.

- Enzyme inhibition : Fluorescence-based kinase or protease assays. Note: Activity varies with substituents; for example, chloro or trifluoromethyl groups enhance bioactivity .

Q. How does the 4-oxo-1,4-dihydroquinoline core influence physicochemical properties?

The planar aromatic core enables π-π stacking in crystals, while the C3-carbonitrile and C4-ketone groups participate in hydrogen bonding, affecting solubility and crystallinity. LogP values (calculated via ChemDraw) predict moderate hydrophobicity, requiring DMSO or ethanol for in vitro studies .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Light sensitivity : Store in amber vials at –20°C.

- Hydrolysis : The carbonitrile group is stable in anhydrous solvents but may hydrolyze to amides in aqueous acidic/basic conditions.

- Thermal stability : Decomposes above 250°C (DSC data) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted dihydroquinolines be addressed?

Regioselectivity in MCRs is controlled by steric and electronic effects. For example, electron-withdrawing substituents on the aryl aldehyde direct cyclization to the C2 position. Computational modeling (DFT) predicts transition-state energies, while microwave-assisted synthesis reduces side reactions .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-3-carbonitriles?

Discrepancies arise from assay variability (e.g., cell line specificity, serum concentration) or structural nuances. Meta-analysis of SAR studies shows that C2-phenyl and C8-methoxy groups enhance anticancer activity, while C6-fluoro decreases cytotoxicity. Validate findings via orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. How can crystallographic disorder in the dihydroquinoline ring be mitigated during refinement?

- Use SHELXL ’s PART instruction to model disordered moieties.

- Apply restraints (SIMU, DELU) to thermal parameters.

- Validate with R/wR residuals (<5%) and Fo-Fc maps .

Q. What computational methods predict the compound’s interaction with biological targets?

Q. How do solvent effects influence the compound’s reactivity in catalytic transformations?

Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in cross-coupling reactions, while protic solvents (MeOH) favor proton transfer. Kamlet-Taft parameters correlate solvent polarity with reaction rates in Pd-catalyzed arylations .

Notes

- Methodological focus ensures reproducibility in synthetic, analytical, and computational workflows.

- Advanced questions emphasize problem-solving in structural and bioactivity research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.